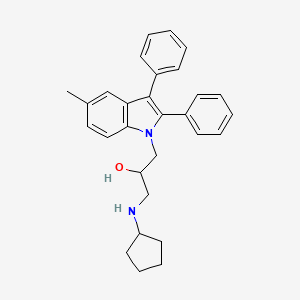
3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile is an organic compound that features both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile typically involves the reaction of 2,4-dichloroaniline with 3-thiopheneacrylonitrile under specific conditions. Common reagents used in the synthesis may include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to explore its therapeutic potential.
Medicine
In medicinal chemistry, derivatives of this compound could be developed as potential drug candidates. Its structure suggests it might exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dichloroanilino)-2-(2-thienyl)acrylonitrile
- 3-(2,4-Dichloroanilino)-2-(4-thienyl)acrylonitrile
- 3-(2,4-Dichloroanilino)-2-(5-thienyl)acrylonitrile
Uniqueness
Compared to similar compounds, 3-(2,4-Dichloroanilino)-2-(3-thienyl)acrylonitrile might exhibit unique reactivity or biological activity due to the specific positioning of the thiophene ring. This could influence its electronic properties and interactions with other molecules.
Propriétés
Numéro CAS |
477851-23-3 |
|---|---|
Formule moléculaire |
C13H8Cl2N2S |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
3-(2,4-dichloroanilino)-2-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H8Cl2N2S/c14-11-1-2-13(12(15)5-11)17-7-10(6-16)9-3-4-18-8-9/h1-5,7-8,17H |
Clé InChI |
XUOWZWJUCICKBQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)NC=C(C#N)C2=CSC=C2 |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)NC=C(C#N)C2=CSC=C2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2442791.png)
![Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate](/img/structure/B2442793.png)

![4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide](/img/structure/B2442795.png)
![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2442796.png)

![N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2442799.png)



![2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2442807.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2442809.png)
![3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2442812.png)
